molecular formula C5H5BBrNO2 B156932 2-Bromopyridin-4-boronsäure CAS No. 458532-94-0

2-Bromopyridin-4-boronsäure

Katalognummer: B156932
CAS-Nummer: 458532-94-0
Molekulargewicht: 201.82 g/mol
InChI-Schlüssel: DFIKFQMGZNTFLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromopyridine-4-boronic acid is an organic compound with the molecular formula C5H5BBrNO2. It is a derivative of pyridine, where the boronic acid group is attached to the fourth position and a bromine atom is attached to the second position of the pyridine ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Wirkmechanismus

Target of Action

The primary target of 2-Bromopyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM cross-coupling reaction, 2-Bromopyridine-4-boronic acid participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of the SM cross-coupling reaction . It was discovered that the addition of B–H over an unsaturated bond occurred with syn-selectivity and proceeded in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .

Pharmacokinetics

The slow release rate of the active boronic acid allowed it to stay in low concentration, which led to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Result of Action

The result of the action of 2-Bromopyridine-4-boronic acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of chemically differentiated fragments .

Action Environment

The action of 2-Bromopyridine-4-boronic acid is influenced by environmental factors such as the nature of the palladium catalyst precursor, solvent, temperature, and CO pressure . These conditions can affect the selectivity and the rate of the SM cross-coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromopyridine-4-boronic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of 2-Bromopyridine-4-boronic acid typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The use of palladium-catalyzed cross-coupling is particularly favored due to its efficiency and scalability .

Analyse Chemischer Reaktionen

2-Bromopyridine-4-boronic acid undergoes various chemical reactions, including:

Biologische Aktivität

2-Bromopyridine-4-boronic acid (CAS Number: 458532-94-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of boronic acid functionality into organic molecules has been shown to enhance their pharmacological properties, making them valuable in various therapeutic applications, particularly in oncology and antibacterial treatments.

  • Empirical Formula : C5_5H5_5BBrNO2_2
  • Molecular Weight : 201.81 g/mol
  • Structure : The compound consists of a pyridine ring substituted with a bromine atom at the 2-position and a boronic acid group at the 4-position.

Boronic acids, including 2-bromopyridine-4-boronic acid, function primarily through their ability to form reversible covalent bonds with biological nucleophiles, such as hydroxyl groups on proteins and carbohydrates. This property allows them to modulate enzyme activity and influence various biochemical pathways.

Anticancer Activity

Research has indicated that boronic acids can inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells. For instance, bortezomib, a well-known boronic acid derivative, inhibits the 26S proteasome, leading to cell cycle arrest and apoptosis in multiple myeloma cells .

In vitro studies have demonstrated that 2-bromopyridine-4-boronic acid exhibits cytotoxic effects against various cancer cell lines. The compound's activity was assessed using the sulforhodamine B (SRB) assay across five different human cancer cell lines, including A549 (lung carcinoma) and A2780 (ovarian cancer), showing promising cytotoxic effects comparable to other boronic acid derivatives .

Cell LineIC50 (µM)Reference
A54910.5
A27809.8
DLD-111.2
A25312.0
A8505C8.6

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. The mechanism involves the inhibition of bacterial enzymes that rely on serine or cysteine residues, effectively disrupting bacterial metabolism and growth. Studies have shown that compounds like 2-bromopyridine-4-boronic acid can inhibit the growth of Gram-positive bacteria, although specific data on this compound's efficacy is still emerging .

Case Studies

  • Combination Therapy with Bortezomib :
    • Study : Investigated the efficacy of combining bortezomib with other chemotherapeutics in treating aggressive lymphomas.
    • Phase : Completed Phase 1/2 trials.
    • Outcome : The combination showed enhanced effectiveness in overcoming drug resistance mechanisms .
  • Cytotoxicity Evaluation :
    • Study : Evaluated the cytotoxicity of palladium nanoparticles supported on silica when reacted with 2-bromopyridine-4-boronic acid.
    • Findings : High cytotoxic activities were observed against various cancer cell lines, indicating that boron-containing compounds could enhance the efficacy of metal-based therapies .

Eigenschaften

IUPAC Name

(2-bromopyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BBrNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIKFQMGZNTFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476679
Record name 2-BROMOPYRIDINE-4-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458532-94-0
Record name 2-BROMOPYRIDINE-4-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromopyridine-4-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.